N-(2-(Pyrrolidin-1-ylsulfonyl)benzyl)acrylamide
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Overview
Description
N-(2-(Pyrrolidin-1-ylsulfonyl)benzyl)acrylamide is a compound that features a pyrrolidine ring, a sulfonyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Pyrrolidin-1-ylsulfonyl)benzyl)acrylamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors.
Introduction of the Sulfonyl Group: This step involves sulfonylation reactions, often using sulfonyl chlorides.
Attachment of the Prop-2-enamide Moiety: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Pyrrolidin-1-ylsulfonyl)benzyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The amide bond can be reduced to an amine under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Reagents like halogens or nitrating agents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(2-(Pyrrolidin-1-ylsulfonyl)benzyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-(Pyrrolidin-1-ylsulfonyl)benzyl)acrylamide involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group are key functional groups that interact with biological molecules, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings.
Sulfonyl compounds: Compounds with sulfonyl groups.
Amide compounds: Compounds with amide bonds.
Uniqueness
N-(2-(Pyrrolidin-1-ylsulfonyl)benzyl)acrylamide is unique due to its combination of a pyrrolidine ring, sulfonyl group, and prop-2-enamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2-pyrrolidin-1-ylsulfonylphenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-2-14(17)15-11-12-7-3-4-8-13(12)20(18,19)16-9-5-6-10-16/h2-4,7-8H,1,5-6,9-11H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRCHPROJJMHLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=CC=C1S(=O)(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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